The compound "3,4-Dihydro-2H-1,5-benzodioxepin-7-amine" is a structural relative of various benzazepine derivatives that have been synthesized and studied for their pharmacological properties. Benzazepines are a class of heterocyclic compounds that have been extensively researched due to their diverse biological activities and potential therapeutic applications. The studies on benzazepine derivatives have revealed their significance in modulating various receptors and enzymes, which makes them valuable in the development of new drugs for treating different medical conditions.
In the field of cardiovascular research, benzazepine derivatives have been identified as potent inhibitors of ACE, which is a key enzyme in the renin-angiotensin system that regulates blood pressure2. This application is significant for the development of antihypertensive agents. In neuropharmacology, the dopaminergic and serotonergic activities of these compounds make them candidates for treating neurological disorders such as Parkinson's disease, schizophrenia, and anxiety1 4. The selective inhibition of muscarinic M3 receptors by benzazepine derivatives offers a therapeutic approach for respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma, due to the role of M3 receptors in bronchoconstriction3. Furthermore, novel benzazepine-based inhibitors of neuronal nitric oxide synthase (nNOS) have been explored for their potential in treating neuropathic pain, showcasing the versatility of benzazepine derivatives in pain management6.
The molecular structure of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine is characterized by a bicyclic framework consisting of a benzene ring and a dioxepine ring system. The compound features an amino group attached at the 7-position of the dioxepine ring.
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine participates in several chemical reactions:
Common reagents include lithium aluminum hydride for reductions and dimethyl sulfoxonium methylide for epoxide formation .
The mechanism of action for 3,4-dihydro-2H-1,5-benzodioxepin-7-amine primarily involves its interaction with β-adrenergic receptors. This compound exhibits β-adrenergic stimulant activity which is significant in medicinal chemistry applications such as developing bronchial dilators and other therapeutic agents targeting respiratory conditions .
The binding affinity and efficacy at β-receptors suggest potential uses in treating conditions like asthma or chronic obstructive pulmonary disease (COPD), where bronchodilation is beneficial.
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine displays several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | 79°C to 81°C |
Boiling Point | 123°C to 128°C (0.2 mmHg) |
Flash Point | >110°C (230°F) |
Solubility | Soluble in water; highly soluble in ethanol and acetone |
Purity | Typically ≥97% |
These properties highlight its stability under standard conditions and solubility characteristics which are important for practical applications in laboratories and industrial settings .
The applications of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine are diverse:
The benzodioxepin scaffold emerged as a structurally distinct heterocyclic system in the late 20th century, with 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine first reported in the mid-1990s (CAS 175136-34-2). Early synthetic efforts focused on its fused oxygen-containing ring system as a conformational constraint for bioactive molecules. The core structure combines elements of benzene rings and seven-membered dioxepanes, creating a unique topological profile that enhances binding to biological targets compared to simpler bicyclic systems. Patent literature from the early 2000s reveals intensified interest in this scaffold, particularly for central nervous system (CNS) targeting and anti-inflammatory applications. A significant milestone was its inclusion in the prokineticin receptor antagonist patent (US8722896B2), which highlighted the amine derivative’s role in modulating metabolic and neurological pathways [3]. The compound’s commercial availability since approximately 2010 through suppliers like Thermo Scientific Fisher and Santa Cruz Biotechnology signifies its establishment as a pharmacologically relevant building block [1] [8].
In heterocyclic chemistry, 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine serves as a privileged scaffold due to its balanced lipophilicity (XLogP3 ≈ 1.8) and hydrogen-bonding capacity. The amine group at the 7-position enables diverse derivatization, while the dioxepin oxygen atoms provide electron density for protein interactions. This versatility is evidenced by its application across multiple therapeutic domains:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1